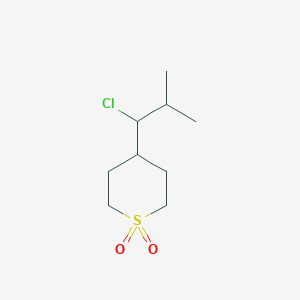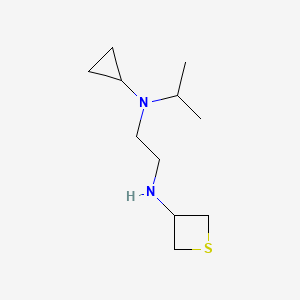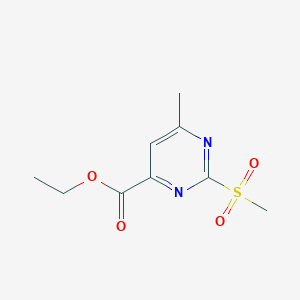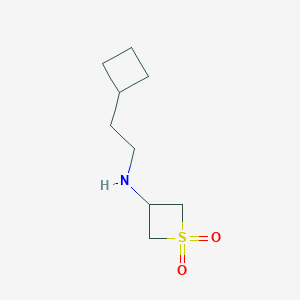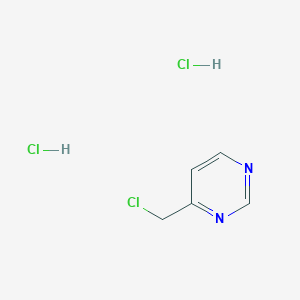
4-(Chloromethyl)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)pyrimidine dihydrochloride is an organic compound with the molecular formula C5H7Cl3N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)pyrimidine dihydrochloride typically involves the chloromethylation of pyrimidine. One common method includes the reaction of pyrimidine with chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The product is usually purified by recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azidomethylpyrimidine, thiocyanatomethylpyrimidine, and methoxymethylpyrimidine.
Oxidation: Products include pyrimidine carboxylic acids.
Reduction: Products include methylpyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)pyrimidine dihydrochloride involves its interaction with nucleophiles, leading to the formation of various substituted pyrimidine derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with the chloromethyl group at the 2-position instead of the 4-position.
Uniqueness
4-(Chloromethyl)pyrimidine dihydrochloride is unique due to its pyrimidine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of nucleic acid analogs and other biologically active molecules.
Eigenschaften
Molekularformel |
C5H7Cl3N2 |
|---|---|
Molekulargewicht |
201.48 g/mol |
IUPAC-Name |
4-(chloromethyl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3H2;2*1H |
InChI-Schlüssel |
WBPJKDNGWVBNTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1CCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





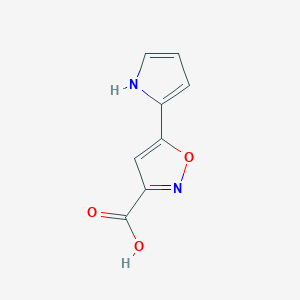
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
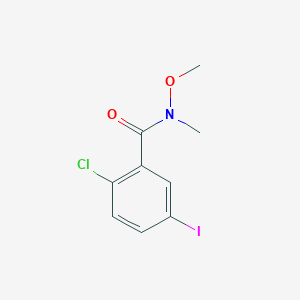
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
